molecular formula C10H11BN2O2 B1403882 [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid CAS No. 1487353-35-4

[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid

Cat. No.: B1403882
CAS No.: 1487353-35-4
M. Wt: 202.02 g/mol
InChI Key: VISQEUJMQDFZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid (CAS RN: 1487353-35-4) is an aromatic boronic acid derivative of high value in synthetic and medicinal chemistry research. This compound features two aromatic rings—a phenyl group and a 1-methyl-1H-pyrazole group—making it a versatile building block for the construction of complex biaryl systems via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . With a molecular formula of C10H11BN2O2 and a molecular weight of 202.022 g/mol, it is a solid at room temperature . Researchers must note that boronic acids are often air- and heat-sensitive . This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications.

Properties

IUPAC Name

[3-(2-methylpyrazol-3-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)11(14)15/h2-7,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISQEUJMQDFZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=NN2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boronic Acid Synthesis via Lithiation and Boronation

Method Overview:
This approach involves lithiation of the pyrazole derivative followed by boron transfer using boron reagents such as triisopropyl borate, then hydrolysis to obtain the boronic acid.

Procedure:

  • Step 1: Dissolve 1-methyl-1H-pyrazole in tetrahydrofuran (THF) and cool to $$-78^\circ C$$ using a dry ice/acetone bath.
  • Step 2: Add n-butyllithium ($$n$$-BuLi) dropwise to generate the lithium pyrazolide intermediate.
  • Step 3: After stirring at $$-78^\circ C$$ for 1.5 hours, add triisopropyl borate to the reaction mixture.
  • Step 4: Gradually warm the mixture to $$0^\circ C$$ and stir overnight.
  • Step 5: Quench the reaction with aqueous acid (e.g., HCl), hydrolyzing the borate ester to the boronic acid.
  • Step 6: Extract, purify, and dry to obtain [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid.

Yield & Conditions:

  • High yields (~100%) reported under optimized conditions.
  • Reaction temperature: $$-78^\circ C$$ to $$0^\circ C$$.
  • Solvent: THF.

Research Reference:

  • This method aligns with procedures described in chemical synthesis literature, emphasizing the lithiation-boronation sequence, as detailed in chemical synthesis protocols and patent literature.

Suzuki-Miyaura Cross-Coupling Followed by Boronic Acid Formation

Method Overview:
This method involves initial synthesis of a halogenated phenyl derivative followed by palladium-catalyzed Suzuki coupling with a boronic acid precursor.

Procedure:

  • Step 1: Synthesize or obtain 3-bromo- or 3-iodo-[3-(1-methyl-1H-pyrazol-5-yl)phenyl] derivative.
  • Step 2: Perform Suzuki coupling with (1-methyl-1H-pyrazol-5-yl)boronic acid using a palladium catalyst (e.g., Pd(dppf)Cl$$_2$$) and a base such as cesium carbonate.
  • Step 3: Use a solvent mixture of dioxane and water, heat at $$80^\circ C$$ for 1 hour.
  • Step 4: Purify the product via extraction and chromatography to isolate the boronic acid.

Reaction Conditions & Data:

Catalyst Base Solvent Temperature Time Yield
Pd(dppf)Cl$$_2$$ Cs$$2$$CO$$3$$ Dioxane/water 80°C 1 hour ~80%

Research Reference:

  • This method is supported by literature on Suzuki coupling reactions involving pyrazole derivatives, as documented in recent patents and research articles.

Preparation via Iodination and Boron-Carbon Coupling

Method Overview:
A multistep process involving initial iodination of the pyrazole, followed by boron–carbon coupling using organolithium reagents.

Procedure:

  • Step 1: Synthesize 3-iodo-1-methyl-1H-pyrazole via diazotization and iodination reactions.
  • Step 2: Treat the iodinated intermediate with $$n$$-BuLi at $$-78^\circ C$$.
  • Step 3: Add triisopropyl borate, allow the mixture to warm gradually, and stir overnight.
  • Step 4: Hydrolyze the boronate ester with aqueous acid to yield the boronic acid.

Research Reference:

  • Detailed in patent CN105669733A, emphasizing the use of diazotization and boron transfer techniques for pyrazole boronic acids.

Alternative Routes: Using Boronate Esters and Hydrolysis

Method Overview:
Involves synthesizing boronate esters from pyrazolyl halides or derivatives, then hydrolyzing to obtain free boronic acids.

Procedure:

  • Synthesize boronate esters from halogenated pyrazoles using diborane or boronic ester reagents.
  • Hydrolyze esters with aqueous acids to produce the boronic acid.

Research Reference:

  • Supported by literature on boronate ester intermediates, as seen in synthesis of related heterocyclic boronic acids.

Summary of Key Data

Method Reagents Temperature Reaction Time Yield Notes
Lithiation/Boronation $$n$$-BuLi, triisopropyl borate $$-78^\circ C$$ to $$0^\circ C$$ Overnight ~100% High purity, straightforward
Suzuki Coupling Halogenated phenyl, boronic acid, Pd catalyst 80°C 1 hour ~80% Requires halogenated precursor
Iodination + Boron Transfer N-methyl-3-aminopyrazole, diazotization, iodine Room temp Several hours Variable Multistep, high specificity
Boronate Ester Hydrolysis Boronate esters Room temp Several hours Variable Useful for derivatives

Mechanism of Action

The mechanism of action of [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Variations and Electronic Effects

The table below compares [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid with analogous compounds, highlighting key structural and electronic differences:

Compound Name CAS Number Molecular Formula Substituent Features Key Properties
This compound 1487353-35-4 C₁₀H₁₁BN₂O₂ - Pyrazole at phenyl meta position
- 1-Methylpyrazole
- MW: 202.02
- High reactivity in cross-coupling
[3-(4-Methyl-1H-pyrazol-1-yl)phenyl]boronic acid N/A C₁₀H₁₁BN₂O₂ - Pyrazole at phenyl meta position
- 4-Methylpyrazole
- Steric hindrance from methyl at pyrazole C4 position reduces reactivity
3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenylboronic acid 2225178-25-4 C₁₀H₁₀BFN₂O₂ - Fluorine at phenyl C3
- 3-Methylpyrazole
- Fluorine increases electronegativity; pKa ~7.74 (predicted)
[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid 344591-91-9 C₅H₆BF₃N₂O₂ - 3-Trifluoromethylpyrazole - Trifluoromethyl enhances stability and lipophilicity
- MW: 193.92; Purity: 97%
(3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid 1031714-71-2 C₈H₈BN₃O₂ - Triazole instead of pyrazole - Higher hydrogen-bonding capacity due to triazole

Key Observations:

  • Substituent Position : The position of the methyl group on the pyrazole (e.g., 1-methyl vs. 3-methyl) significantly impacts steric effects. For instance, the 1-methyl group in the target compound minimizes steric hindrance during cross-coupling compared to 4-methyl analogs .
  • Electron-Withdrawing Groups : Fluorine or trifluoromethyl substituents (e.g., CAS 344591-91-9) increase electronegativity, lowering the pKa of the boronic acid and enhancing reactivity in acidic conditions .
  • Heterocycle Replacement : Replacing pyrazole with triazole (CAS 1031714-71-2) introduces additional nitrogen atoms, altering solubility and hydrogen-bonding interactions .

Physicochemical Properties

  • Solubility: The target compound is expected to be soluble in polar aprotic solvents (e.g., DMSO, ethanol), similar to B4 (3-((2,6-dimethoxyphenylimino)methyl)phenyl boronic acid), which is soluble in ethanol and DMSO .
  • Thermal Stability : Pyrazole-containing boronic acids generally exhibit melting points between 150–250°C, as seen in related triazole derivatives (e.g., CAS 1031714-71-2: m.p. >250°C) .

Biological Activity

[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a boronic acid functional group combined with a pyrazole ring allows for diverse interactions with biological targets, particularly in enzyme inhibition and cellular signaling modulation.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}B1_{1}N2_{2}O2_{2}. Its structure features:

  • A pyrazole ring which is known for its ability to interact with various biomolecules.
  • A boronic acid group , which can form reversible covalent bonds with diols, enhancing its utility in biological applications.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes, particularly tyrosine-protein phosphatase non-receptor type 1 (PTP1B). This enzyme plays a critical role in cellular signaling pathways, especially those involved in cancer progression. Inhibition of PTP1B can lead to altered signaling pathways that may inhibit tumor growth and metastasis.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayImplications
Enzyme InhibitionTyrosine-protein phosphatase (PTP1B)Potential cancer treatment
Interaction with autophagy proteinsAutophagy regulationImpacts cellular degradation processes
CytotoxicityVarious human cell linesPotential therapeutic applications

Cytotoxic Effects

Studies have shown that this compound exhibits cytotoxicity against several human cancer cell lines, including colorectal carcinoma cells. The mechanism involves the compound's ability to disrupt normal cellular functions, leading to apoptosis.

Case Study: Colorectal Carcinoma
In vitro studies demonstrated that treatment with varying concentrations of this compound resulted in significant cell death, indicating its potential as an anti-cancer agent. The IC50 values were determined through MTT assays, showcasing dose-dependent cytotoxicity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The boronic acid moiety allows for reversible binding to serine and threonine residues on target enzymes, effectively modulating their activity.
  • Cellular Uptake : The compound's lipophilic nature facilitates cellular uptake, allowing it to reach intracellular targets efficiently.
  • Signaling Pathway Modulation : By inhibiting key phosphatases, the compound can alter downstream signaling events that are crucial for cell proliferation and survival.

Pharmacokinetics and Toxicology

Preliminary studies on the pharmacokinetics of this compound suggest favorable absorption characteristics, with moderate bioavailability observed in animal models. Toxicological assessments indicate that at therapeutic doses, the compound exhibits minimal adverse effects; however, further studies are warranted to fully understand its safety profile.

Q & A

Q. What are common synthetic routes for preparing [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acids' reactivity with aryl halides. Key steps include:

  • Pyrazole ring formation : Cyclization of hydrazine derivatives with diketones or β-ketoesters under acidic conditions (e.g., H₂SO₄ or acetic acid) .
  • Boronation : Introduction of the boronic acid group via palladium-catalyzed borylation, often using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ as a catalyst .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve ≥95% purity .

Q. How can the purity of this compound be validated?

Analytical methods include:

  • HPLC-MS/MS : Detects trace impurities (e.g., residual boronic acid isomers) at <1 ppm levels using C18 columns and gradient elution with ammonium acetate buffer .
  • ¹H/¹³C NMR : Confirms structural integrity by verifying pyrazole C-H signals (δ ~6.5–7.5 ppm) and boronic acid B-O peaks .

Advanced Research Questions

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

Crystallization difficulties arise from the compound’s planar pyrazole ring and boronic acid’s hygroscopicity. Solutions include:

  • Co-crystallization : Using hydrogen-bond donors (e.g., 1,4-dioxane) to stabilize the lattice .
  • Low-temperature XRD : SHELX software refines twinned or high-resolution data to resolve ambiguous electron density .
  • Dynamic vapor sorption (DVS) : Pre-screens solvent systems to optimize crystal growth .

Q. How do electronic effects of substituents on the phenyl ring influence Suzuki coupling efficiency?

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance reactivity by polarizing the C-B bond, accelerating transmetallation.
  • Steric hindrance : Bulky substituents at the ortho position reduce coupling yields; microwave-assisted synthesis (80–120°C, 30 min) can overcome this . Systematic variation in substituents (e.g., -OMe vs. -Cl) paired with DFT calculations predicts optimal reaction pathways .

Q. What contradictions exist in reported biological activities of pyrazole-boronic acid hybrids?

Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from:

  • Assay conditions : Variations in bacterial strain susceptibility (Gram-positive vs. Gram-negative) .
  • Solubility : Poor aqueous solubility of hydrophobic derivatives limits bioavailability; pro-drug strategies (e.g., esterification) improve activity .

Methodological and Safety Considerations

Q. How should researchers handle this compound to ensure safety?

  • PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent boronic acid dehydration .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

Q. What computational tools predict the mutagenic potential of boronic acid impurities?

  • QSAR models : Predict Ames test outcomes using structural alerts (e.g., boronic acid’s electrophilic boron atom) .
  • DEREK Nexus : Flags genotoxicity risks based on fragment similarity to known mutagens .

Applications in Drug Discovery

Q. How is this compound utilized in PROTAC design?

The boronic acid moiety serves as a warhead to target ubiquitin-proteasome pathways:

  • E3 ligase recruitment : Conjugation to ligands like thalidomide derivatives enhances protein degradation .
  • In vitro validation : Western blotting quantifies target protein (e.g., BTK) degradation in HeLa cells .

Q. What role does this compound play in antimicrobial drug development?

Pyrazole-boronic acid hybrids inhibit bacterial enzymes (e.g., dihydrofolate reductase):

  • MIC testing : Against S. aureus (MIC = 4–8 µg/mL) and E. coli (MIC = 16–32 µg/mL) .
  • SAR studies : Electron-deficient aryl groups enhance membrane permeability .

Data Reproducibility and Stability

Q. Why do stability studies show variability in shelf life under ambient conditions?

Hydrolysis of the boronic acid group is pH-dependent:

  • Acidic conditions (pH <4): Rapid degradation to phenol derivatives.
  • Stabilizers : Co-formulation with mannitol or trehalose extends stability to 12 months at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.